molecular formula C21H15NO2S B2354708 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide CAS No. 478248-53-2

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide

Cat. No.: B2354708
CAS No.: 478248-53-2
M. Wt: 345.42
InChI Key: YYIRSOBKNGSRLB-UHFFFAOYSA-N
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Description

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry

Scientific Research Applications

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with 9-oxothioxanthene-2-amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide stands out due to its unique combination of a thioxanthene moiety and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c1-13-5-4-6-14(11-13)21(24)22-15-9-10-19-17(12-15)20(23)16-7-2-3-8-18(16)25-19/h2-12H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIRSOBKNGSRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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